

# Introduction: Unveiling the 2H-Chromen-6-ol Scaffold

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2H-chromen-6-ol

CAS No.: 96549-65-4

Cat. No.: B3432151

[Get Quote](#)

The 2H-chromene (2H-1-benzopyran) framework is a privileged heterocyclic motif integral to a vast array of natural products and pharmacologically active molecules. These structures, characterized by a fused benzene and 2H-pyran ring, exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses specifically on **2H-chromen-6-ol**, a derivative distinguished by a hydroxyl group at the C-6 position. This phenolic moiety is a critical pharmacophore, strongly suggesting significant potential as an antioxidant and a versatile building block in medicinal chemistry. This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of its chemical identity, physicochemical properties, and a validated experimental protocol to assess its primary biological activity.

## Part 1: Core Chemical Identity

A precise understanding of a compound's structure and fundamental properties is the bedrock of all subsequent research and development.

### Chemical Structure and Identifiers

The structure of **2H-chromen-6-ol** consists of the core bicyclic 2H-chromene system with a hydroxyl (-OH) substituent on the benzene ring.

Identifier	Value	Source
IUPAC Name	2H-chromen-6-ol	
CAS Number	96549-65-4	
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>2</sub>	
Molecular Weight	148.16 g/mol	
Canonical SMILES	<chem>C1C=CC2=C(O1)C=CC(=C2)O</chem>	
InChIKey	NAHHIXKSGGSPOL- UHFFFAOYSA-N	

## Physicochemical and Computed Properties

The predicted physicochemical properties of **2H-chromen-6-ol** provide initial insights into its behavior in biological and chemical systems, guiding formulation and experimental design.

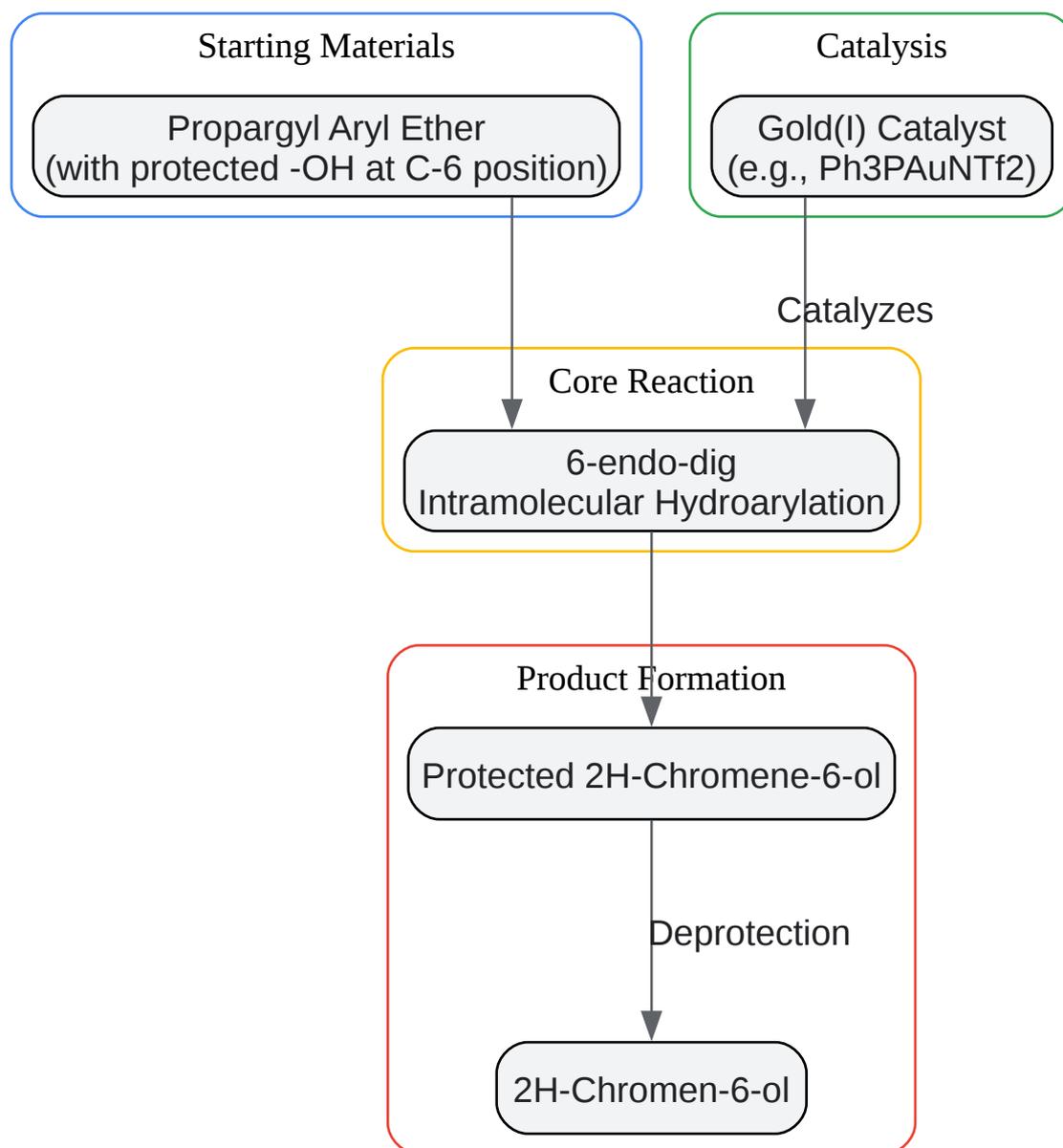
Property	Value	Interpretation & Significance	Source
XLogP3-AA	1.9	Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability.	
Hydrogen Bond Donors	1	The single phenolic hydroxyl group can donate a hydrogen bond, crucial for receptor interactions and antioxidant activity.	
Hydrogen Bond Acceptors	2	The ether and hydroxyl oxygens can accept hydrogen bonds, influencing solubility and binding.	
Polar Surface Area	29.5 Å <sup>2</sup>	Suggests good potential for oral bioavailability and transport across the blood-brain barrier.	
Rotatable Bond Count	0	The rigid, bicyclic structure limits conformational flexibility, which can be advantageous for specific receptor binding.	

## Part 2: Synthesis and Biological Landscape

While a specific, dedicated synthesis for **2H-chromen-6-ol** is not extensively documented, the general synthesis of the 2H-chromene scaffold is well-established, offering clear pathways to its production.

### General Synthetic Strategies for the 2H-Chromene Core

The construction of the 2H-chromene ring system is typically achieved through cyclization reactions. A prevalent and efficient method involves the gold-catalyzed hydroarylation (6-endo-dig cyclization) of propargyl aryl ethers. This approach is versatile and tolerates a wide range of functional groups. Another strategy involves the annulation of phenols (like hydroquinone, a precursor to the 6-hydroxy moiety) with  $\alpha,\beta$ -unsaturated aldehydes, often promoted by amino acids or other catalysts.



[Click to download full resolution via product page](#)

Fig 1. General workflow for Gold-catalyzed synthesis of the 2H-chromene scaffold.

## Anticipated Biological Activities and Applications

The 2H-chromene scaffold is a cornerstone in drug discovery, and the inclusion of a 6-hydroxy group strongly directs its potential biological profile.

- **Antioxidant Activity:** Phenolic compounds are renowned for their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of **2H-chromen-6-ol** can donate a

hydrogen atom to neutralize reactive oxygen species (ROS), mitigating oxidative stress. This makes it a prime candidate for applications in neurodegenerative diseases, cardiovascular disorders, and conditions linked to oxidative damage.

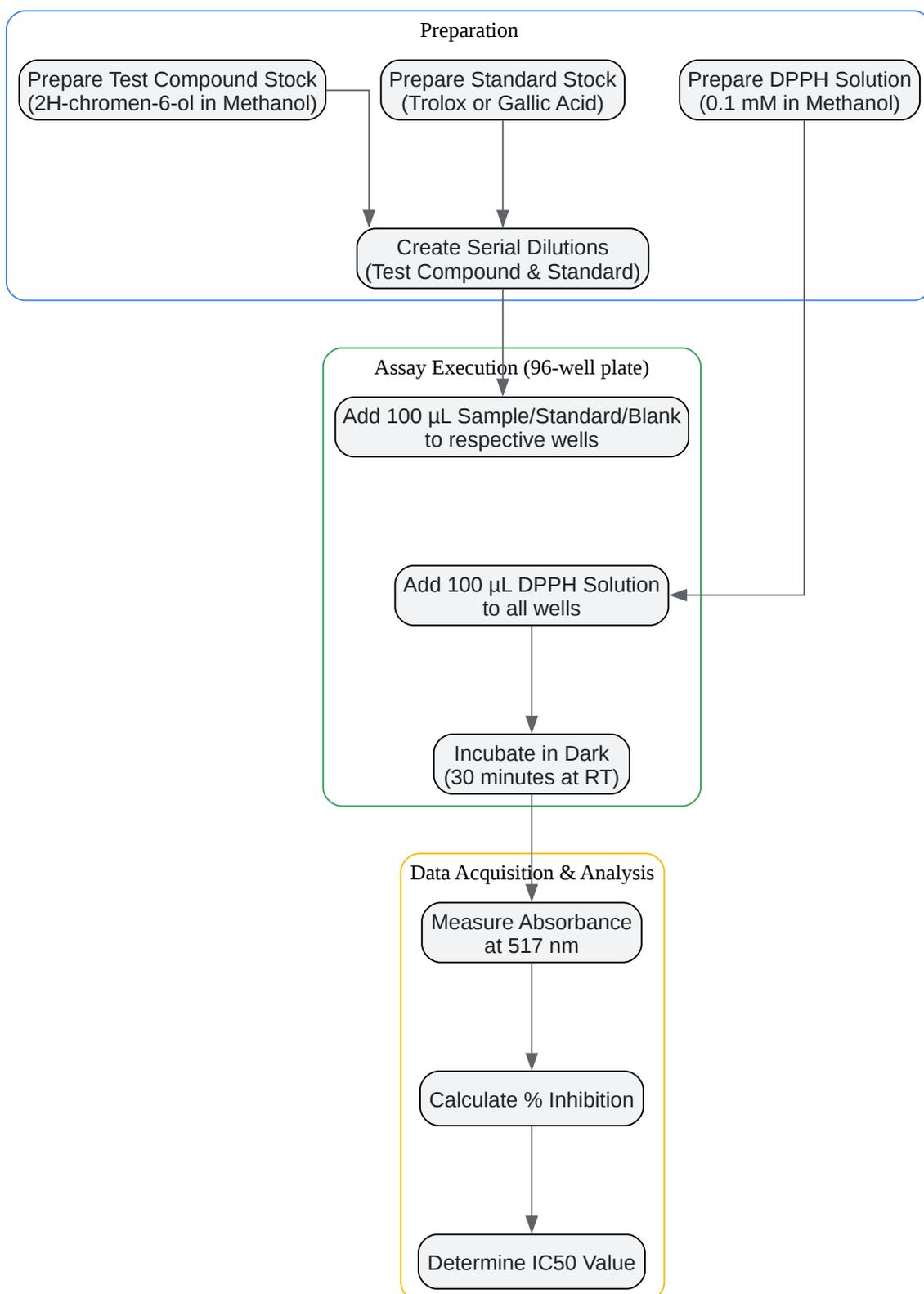
- **Anticancer Potential:** Numerous chromene derivatives have demonstrated significant anticancer activity. Mechanisms can vary, but some derivatives have been shown to inhibit critical pathways like the Hypoxia-Inducible Factor-1 (HIF-1) pathway or induce apoptosis in cancer cell lines. The **2H-chromen-6-ol** structure serves as a valuable starting point for developing more complex and potent anticancer agents.
- **Antimicrobial Effects:** The chromene nucleus is present in many compounds with antimicrobial properties. Modifications of the core **2H-chromen-6-ol** structure could lead to novel agents effective against various bacterial and fungal strains.

## Part 3: Validated Experimental Protocol: DPPH Radical Scavenging Assay

To empirically validate the anticipated antioxidant activity of **2H-chromen-6-ol**, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, reliable, and widely accepted method. It provides a self-validating system when run with an appropriate standard.

### Principle of the DPPH Assay

The DPPH assay is based on the reduction of the stable DPPH free radical. In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm. When an antioxidant, such as **2H-chromen-6-ol**, donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H. This reduction causes a color change from violet to a pale yellow, and the corresponding decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the compound.



[Click to download full resolution via product page](#)

Fig 2. Step-by-step workflow for the DPPH antioxidant assay.

## Detailed Step-by-Step Methodology

### Reagent Preparation:

- DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of analytical grade methanol. Store this solution in an amber bottle at 4°C to protect it from light.
- Test Compound Stock Solution: Prepare a stock solution of **2H-chromen-6-ol** (e.g., 1 mg/mL) in methanol. From this stock, create a series of dilutions to obtain a range of concentrations for testing.
- Standard Antioxidant Stock Solution: Prepare a stock solution of a standard antioxidant like Trolox or Gallic Acid (e.g., 1 mg/mL) in methanol. Create a series of dilutions from this stock to generate a standard curve.
- Blank: Use pure methanol as the blank.

### Assay Procedure (96-well microplate format):

- Pipette 100 µL of each dilution of the test compound (**2H-chromen-6-ol**) and the standard into separate wells of a 96-well microplate.
- Pipette 100 µL of methanol into the blank wells (for the control).
- Add 100 µL of the 0.1 mM DPPH solution to all wells.
- Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
- After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

## Data Analysis and Validation

The trustworthiness of the protocol is ensured by calculating the percentage of radical scavenging activity and comparing it against a known standard.

- Calculate the Percentage Inhibition: The radical scavenging activity is calculated using the following formula:

$$\% \text{ Inhibition} = [(Abs\_control - Abs\_sample) / Abs\_control] \times 100$$

Where:

- Abs\_control is the absorbance of the DPPH solution with the methanol blank.
- Abs\_sample is the absorbance of the DPPH solution with the test compound or standard.
- Determine the IC<sub>50</sub> Value: Plot the % Inhibition against the concentration of the test compound and the standard. The IC<sub>50</sub> value is the concentration of the sample required to scavenge 50% of the DPPH free radicals. A lower IC<sub>50</sub> value indicates a higher antioxidant activity. The comparison of the IC<sub>50</sub> of **2H-chromen-6-ol** to that of Trolox or Gallic Acid provides a validated measure of its relative antioxidant potency.

## Conclusion

**2H-chromen-6-ol** emerges as a compound of significant interest for researchers in medicinal chemistry and drug discovery. Its core heterocyclic structure, combined with a key phenolic hydroxyl group, positions it as a potent antioxidant and a versatile scaffold for the synthesis of novel therapeutic agents. The established chemical properties and the provided validated protocol for assessing its antioxidant capacity offer a solid foundation for further investigation into its anticancer, antimicrobial, and other potential pharmacological activities.

## References

- BenchChem. (2025). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds. Benchchem.
- ChemScene. (n.d.). 19012-99-8 | 2,2-Dimethyl-**2H-chromen-6-ol**. ChemScene.
- Fukumoto, L. R., & Mazza, G. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry.
- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
- Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Scribd.
- PubChem. (n.d.). **2H-chromen-6-ol**.
- Abcam. (n.d.). DPPH Assay Kit (Antioxidant / Radical Scavenging) (ab289847). Abcam.

- Singh, R. P., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.
- PubChemLite. (n.d.). **2h-chromen-6-ol** (C9H8O2). PubChemLite.
- MSU Chemistry. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry.
- Evaluation of Antioxidant Activity of 2H-Chromene Derivatives through Optimized Green Synthesis. (n.d.).
- Domínguez, I., et al. (n.d.). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC.
- ACS Publications. (2016). Synthesis of Allylic Amide Functionalized 2H-Chromenes and Coumarins Using a One-Pot Overman Rearrangement and Gold(I)
- Frontiers. (n.d.).
- ChemRxiv. (n.d.). Amino Acid-Promoted Synthesis of 2H-Chromenes. ChemRxiv.
- PubMed. (2020).
- PubMed. (2012).
- [To cite this document: BenchChem. \[Introduction: Unveiling the 2H-Chromen-6-ol Scaffold\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3432151#2h-chromen-6-ol-chemical-structure-and-properties\]](#)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)